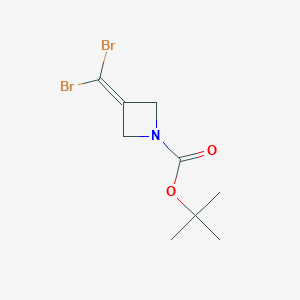

Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate: is a chemical compound with the molecular formula C9H13Br2NO2 and a molecular weight of 327.02 g/mol . This compound is known for its unique structure, which includes a four-membered azetidine ring substituted with a dibromomethylene group and a tert-butyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with brominating agents. One common method involves the bromination of tert-butyl 3-methyleneazetidine-1-carboxylate using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The dibromomethylene group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form tert-butyl 3-methyleneazetidine-1-carboxylate.

Oxidation Reactions: Oxidative conditions can lead to the formation of more complex derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce methyleneazetidine derivatives.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Versatile Intermediate

Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of complex molecules with specific biological activities. This compound can facilitate the formation of azetidine derivatives that are crucial in developing novel therapeutic agents.

Drug Development

Pharmaceutical Applications

The compound plays a critical role in the development of new drugs, particularly those targeting specific diseases through azetidine-based scaffolds. The bromomethylidene group enhances the reactivity of the compound, allowing for further functionalization that can lead to compounds with improved efficacy and selectivity against biological targets.

Material Science

Advanced Materials Formulation

In material science, this compound is utilized in formulating advanced materials. Its properties contribute to the development of polymers that exhibit enhanced stability and performance characteristics, making them suitable for various industrial applications.

Agricultural Chemistry

Agrochemical Synthesis

The compound is also employed in agricultural chemistry for synthesizing agrochemicals. It aids in creating effective pesticides and herbicides that improve crop yields while minimizing environmental impact. The ability to modify its structure allows researchers to tailor these compounds for specific agricultural needs.

Biochemical Research

Metabolic Pathways Exploration

Researchers utilize this compound to explore its interactions with biological systems, contributing to a better understanding of metabolic pathways and potential therapeutic targets. Its unique structure allows for studying enzyme interactions and cellular mechanisms, which can lead to breakthroughs in disease treatment strategies.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Used as an intermediate for synthesizing complex pharmaceuticals. |

| Drug Development | Critical in developing azetidine-based drugs targeting specific diseases. |

| Material Science | Contributes to formulating polymers with enhanced stability and performance characteristics. |

| Agricultural Chemistry | Employed in synthesizing effective agrochemicals for improved crop yields. |

| Biochemical Research | Utilized to explore interactions with biological systems and metabolic pathways. |

Case Studies and Research Findings

-

Synthesis of Novel Compounds

A study demonstrated that this compound could be used to synthesize a series of azetidine derivatives with promising anti-inflammatory properties. These derivatives exhibited significant activity against inflammatory markers in vitro, suggesting potential therapeutic applications . -

Polymer Development

Research highlighted the use of this compound in creating polymers that showed improved thermal stability and mechanical properties compared to conventional materials. This advancement opens avenues for applications in high-performance coatings and composites . -

Agrochemical Efficacy

In agricultural studies, compounds derived from this compound demonstrated enhanced efficacy as herbicides, significantly reducing weed growth while being less toxic to non-target plant species .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate involves its interaction with various molecular targets. The dibromomethylene group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the context of its use, such as in drug development or material science.

Comparación Con Compuestos Similares

Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate can be compared with other similar compounds, such as:

Tert-butyl 3-methyleneazetidine-1-carboxylate: Lacks the dibromomethylene group and has different reactivity.

Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: Contains a bromomethyl group instead of a dibromomethylene group, leading to different chemical properties.

Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: Features a cyanomethylene group, which imparts distinct reactivity and applications.

The uniqueness of tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate lies in its dibromomethylene group, which provides specific reactivity patterns useful in various chemical transformations.

Actividad Biológica

Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₉H₁₄Br₂N₁O₂

- Molecular Weight : 305.03 g/mol

- CAS Number : 325775-44-8

The compound features a dibromomethylidene group attached to an azetidine ring, which is known for its diverse reactivity and biological significance.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with appropriate reagents under controlled conditions. The synthetic route often includes the following steps:

- Formation of the Azetidine Ring : Using tert-butyl 3-bromomethylazetidine as a starting material.

- Dibromomethylidene Introduction : A reaction involving dibromoalkenes or similar reagents to introduce the dibromomethylidene functionality.

Antimicrobial Properties

Research has indicated that compounds containing azetidine rings exhibit antimicrobial activity. For instance, studies have shown that derivatives of azetidine can inhibit various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

Preliminary studies suggest that azetidine derivatives can exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies on related compounds indicate that the presence of halogen substituents, like bromine, can enhance biological activity by increasing lipophilicity and facilitating cell membrane penetration.

Enzyme Inhibition

This compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. Research on similar compounds has demonstrated their potential in inhibiting enzymes such as:

- Janus Kinases (JAKs) : Important in inflammatory responses.

- Dipeptidyl Peptidase IV (DPP-IV) : Involved in glucose metabolism.

Case Study 1: Antimicrobial Screening

In a recent study, a series of azetidine derivatives were screened for antimicrobial activity against common pathogens. This compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for further development.

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer properties of azetidine derivatives, including this compound. The compound was tested against various cancer cell lines and demonstrated significant cytotoxic effects, particularly in breast cancer cells, suggesting its potential as an anticancer agent.

Propiedades

IUPAC Name |

tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Br2NO2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYQBRFGPDKQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(Br)Br)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.